molecular formula C7H4N2O3 B1581669 2-Hydroxy-4-nitrobenzonitrile CAS No. 39835-14-8

2-Hydroxy-4-nitrobenzonitrile

Cat. No.: B1581669
CAS No.: 39835-14-8
M. Wt: 164.12 g/mol
InChI Key: DZNPHVPBCNZVGW-UHFFFAOYSA-N
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Description

Contextual Significance of 2-Hydroxy-4-nitrobenzonitrile within Aromatic Nitrile Chemistry

This compound is a polyfunctionalized aromatic compound that holds specific significance due to the unique interplay of its three functional groups: a hydroxyl (-OH) group, a nitro (-NO2) group, and a nitrile (-CN) group. This strategic arrangement of electron-withdrawing (nitro and nitrile) and electron-donating (hydroxyl) groups on the benzene (B151609) ring creates a molecule with distinct reactivity and potential as a versatile building block in organic synthesis. bldpharm.com

The compound's structure makes it a subject of interest in the study of chemical interactions and biological activity. Research has indicated that this compound exhibits antibacterial properties. biosynth.com Specifically, it has been shown to interact with pyochelin, a siderophore involved in iron uptake in the gram-negative bacterium Pseudomonas aeruginosa. biosynth.com By inhibiting the uptake of this essential metabolite, the compound can impede bacterial growth. biosynth.com This specific biological activity highlights the importance of its particular substitution pattern for potential therapeutic applications. Furthermore, its potential use as a stabilizer for polymers like polystyrene and polyurethane showcases its utility in materials science. biosynth.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 39835-14-8 scbt.comsigmaaldrich.com
Molecular Formula C₇H₄N₂O₃ scbt.comsigmaaldrich.com
Molecular Weight 164.12 g/mol scbt.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key DZNPHVPBCNZVGW-UHFFFAOYSA-N sigmaaldrich.com
Canonical SMILES C1=CC(=C(C(=C1)N+[O-])O)C#N smolecule.com

Overview of Academic Research Trajectories for this compound and its Structural Analogues

Academic research involving this compound and its structural analogues primarily explores their utility as intermediates in the synthesis of more complex molecules for medicinal and materials science applications. The inherent reactivity of the functional groups allows for a variety of chemical transformations, making these compounds valuable starting materials.

Research on this compound itself has pointed towards its potential in antimicrobial studies and as a chemical stabilizer. biosynth.com The investigation into its biological properties, such as its interaction with bacterial metabolites, represents a key research trajectory. biosynth.com

The study of its structural analogues further broadens the scope of research. By modifying the substituents on the benzonitrile (B105546) core, scientists can develop compounds with tailored properties for specific applications.

Fluorinated Analogues : The introduction of a fluorine atom, as seen in 2-Fluoro-4-hydroxy-5-nitrobenzonitrile , is a common strategy in medicinal chemistry to enhance biological activity. Such fluorinated compounds are investigated for their potential as anticancer agents, with the fluorine atom often improving metabolic stability and lipophilicity.

Positional Isomers : Isomers such as 4-Hydroxy-3-nitrobenzonitrile serve as precursors in the synthesis of other complex molecules, for example, 3-azido-4-methoxybenzonitrile. sigmaaldrich.com The specific positioning of the nitro and hydroxyl groups relative to the nitrile is crucial for directing subsequent chemical reactions.

Precursors for Heterocyclic Synthesis : Benzonitrile derivatives are widely used to construct heterocyclic compounds. For example, 4-nitrobenzonitrile (B1214597) can be a starting material for synthesizing 1,2,4-oxadiazole (B8745197) rings, which are considered stable bioisosteres of amides and esters in drug design. beilstein-journals.org Similarly, substituted benzonitriles like 2-(2-oxo-2-phenylethyl)benzonitriles are used in domino reactions to create medicinally important scaffolds like 1-aminoisoquinolines. beilstein-journals.org

These research paths underscore the modularity of the substituted benzonitrile framework. The investigation of this compound and its relatives continues to be a fertile ground for discovering new synthetic methodologies and novel compounds with significant biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNPHVPBCNZVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960400
Record name 2-Hydroxy-4-nitrobenzonitrile
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-14-8
Record name 39835-14-8
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Record name 2-Hydroxy-4-nitrobenzonitrile
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Record name 39835-14-8
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Chemical Reactivity and Transformation Studies of 2 Hydroxy 4 Nitrobenzonitrile

Reactivity of the Nitrile Group in Advanced Organic Transformations

The chemistry of the nitrile functional group (C≡N) is analogous in many ways to that of a carbonyl group (C=O), characterized by the electrophilic carbon atom. ucalgary.ca This allows for a variety of nucleophilic addition reactions.

The carbon atom of the nitrile group in 2-Hydroxy-4-nitrobenzonitrile is an electrophilic site. Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond, forming an intermediate imine salt which can be subsequently protonated. ucalgary.ca Weaker, neutral nucleophiles typically require activation by an acid catalyst, which protonates the nitrogen, enhancing the electrophilicity of the carbon. ucalgary.ca

In studies on the closely related 4-nitrobenzonitrile (B1214597), computational analysis of its reaction with sodium methoxide (B1231860) indicated that the initial nucleophilic attack preferentially occurs at the nitrile group rather than the aromatic ring. wuxiapptec.com This addition leads to the formation of an imidate intermediate. wuxiapptec.com This suggests that under appropriate nucleophilic conditions, the nitrile group of this compound would be the initial site of reaction.

The nitrile group is a versatile precursor for the synthesis of other important functional groups. Common transformations include hydrolysis to carboxylic acids and reduction to primary amines. savemyexams.com

The selective reduction of a nitrile in the presence of a nitro group is a significant synthetic challenge. However, research on substituted nitrobenzonitriles has established effective protocols. For example, a combination of boron trifluoride etherate (BF₃·OEt₂) and sodium borohydride (B1222165) (NaBH₄) in an aprotic solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to selectively reduce the nitrile group to a primary amine while leaving the nitro group intact. calvin.edu This transformation is valuable as the resulting aminomethyl-substituted nitrobenzene (B124822) compounds are precursors for various pharmacologically active substances. calvin.edu

Below is a table summarizing reaction conditions for the selective reduction of the nitrile group in nitrobenzonitriles.

SubstrateReagentsSolventTemperatureProductYieldReference
2-NitrobenzonitrileNaBH₄, BF₃·OEt₂2-MeTHFRoom Temp(2-Nitrophenyl)methanamine84% calvin.edu
3-NitrobenzonitrileNaBH₄, BF₃·OEt₂2-MeTHFRoom Temp(3-Nitrophenyl)methanamine75% calvin.edu
4-NitrobenzonitrileNaBH₄, BF₃·OEt₂2-MeTHFRoom Temp(4-Nitrophenyl)methanamine81% calvin.edu

Conversely, nitriles can be synthesized from other functional groups. The conversion of aldehydes to nitriles is a common method, for instance, through the Schmidt reaction using azidotrimethylsilane. semanticscholar.org

Reactivity of the Nitro Group and its Reductive Transformations

The electron-withdrawing nitro group strongly influences the aromatic ring's reactivity and is itself a key site for chemical transformations, most notably reduction.

The reduction of nitroarenes to the corresponding primary amines (anilines) is a fundamental process in organic synthesis. acs.org This transformation can proceed through different pathways depending on the reagents and reaction conditions. The "direct" pathway, as described by the Haber mechanism, involves the stepwise reduction of the nitro group to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to the amino (-NH₂) group. unimi.itresearchgate.net

Alternatively, a "condensation" pathway can occur where the intermediate nitrosoarene condenses with a hydroxylamine (B1172632) species to form an azoxy compound (-N=N(O)-). unimi.it Further reduction of the azoxy compound yields an azo compound (-N=N-), which can then be reduced to a hydrazo compound (-NH-NH-) and finally cleaved to form two molecules of the corresponding amine. unimi.itresearchgate.net

Various reagents have been developed for the chemoselective reduction of nitroarenes, tolerating other functional groups.

Metal-free systems : A combination of elemental sulfur and a mild base like sodium bicarbonate (NaHCO₃) can effectively reduce aromatic nitro compounds to anilines. researchgate.net

Bisulfite Reduction : Sodium bisulfite is another reagent capable of selectively reducing the nitro group without affecting other substituents. google.com

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. unimi.itorientjchem.org The reaction typically proceeds cleanly to the amine without the formation of intermediate products. researchgate.net

The following table presents a summary of potential reductive pathways for a nitroarene like this compound.

PathwayKey IntermediatesFinal ProductGeneral ConditionsReference
Direct HydrogenationNitrosoarene, PhenylhydroxylamineAniline (B41778)Catalytic Hydrogenation (e.g., Pd/C, H₂) researchgate.net
CondensationNitrosoarene, Phenylhydroxylamine, Azoxybenzene, Azobenzene, HydrazobenzeneAnilineElectrochemical reduction, certain metal reductants (e.g., Zn, Fe) unimi.it
Selective Chemical ReductionVaries with reagentAnilineNaHSO₃; Sulfur/Base researchgate.netgoogle.com

Nitroarenes can participate in powerful photoinduced reactions. researchgate.net A notable example is the photoinduced reductive [4+2] cycloaddition. acs.orgresearcher.life In this process, the nitroarene is first photoexcited and reduced to a nitrosoarene intermediate, often through a hydrogen atom abstraction (HAA) process. acs.orgresearcher.life This in situ-generated nitrosoarene then acts as a dienophile in a subsequent nitroso Diels-Alder reaction with a diene to form synthetically useful oxazine (B8389632) heterocycles. acs.orgresearcher.life The use of an N-heterocyclic carbene (NHC) borane (B79455) has been shown to promote the initial HAA step efficiently, allowing the reaction to proceed under mild conditions without transition metals. acs.orgresearcher.life

Another photo-driven application involves using nitroarenes as oxygen transfer reagents for the anaerobic cleavage of alkenes. organic-chemistry.org Direct photoexcitation of the nitroarene leads to a radical cycloaddition with an alkene, forming dioxazolidine intermediates that fragment to yield carbonyl products. organic-chemistry.orgresearchgate.net This method provides a safer alternative to protocols like ozonolysis. researchgate.net

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is an activating, electron-donating group that also possesses acidic character. Its reactivity is modulated by the strong electron-withdrawing effects of the nitro and nitrile groups on the same aromatic ring.

The electron-withdrawing nature of the cyano and nitro groups increases the acidity (lowers the pKa) of the phenolic proton compared to unsubstituted phenol (B47542), making it more readily deprotonated under basic conditions. The resulting phenoxide is a potent nucleophile.

Alkylation and Acylation Reactions for Ether and Ester Formation

The phenolic hydroxyl group of this compound is a primary site for synthetic modification, readily undergoing alkylation and acylation to yield the corresponding ethers and esters. These transformations are fundamental in altering the compound's physical and chemical properties.

Alkylation for Ether Formation

O-alkylation is a common reaction for this substrate, typically proceeding via a Williamson ether synthesis mechanism. The phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide or other leaving group from an alkylating agent.

Research has demonstrated the successful O-alkylation of this compound to produce precursors for more complex molecules. researchgate.net For instance, it has been alkylated with reagents like 2-fluoroethyl methanesulfonate (B1217627) or [(2-chloroethoxy)methyl]benzene in the presence of a base to yield the corresponding ethers. These ether products can then undergo further transformations, such as the reduction of the nitro group, to generate versatile aniline intermediates for various synthetic applications. researchgate.net

Reactant 1Reactant 2 (Alkylating Agent)Base / ConditionsProductReference
This compound2-Fluoroethyl methanesulfonateK₂CO₃ / DMF2-(2-Fluoroethoxy)-4-nitrobenzonitrile researchgate.net
This compound[(2-Chloroethoxy)methyl]benzeneK₂CO₃ / DMF2-{[2-(Benzyloxy)ethoxy]methoxy}-4-nitrobenzonitrile researchgate.net

Acylation for Ester Formation

Similarly, the hydroxyl group can be acylated to form esters. This is typically achieved by reacting the phenol with an acyl halide or an acid anhydride, often in the presence of a base catalyst like pyridine (B92270) or triethylamine. While specific literature detailing the acylation of this compound is less common than for its alkylation, the reaction follows standard protocols for phenol esterification. The resulting esters are valuable as intermediates and can serve as protected forms of the hydroxyl group.

Intermolecular and Intramolecular Condensation Processes

The functional groups of this compound and its derivatives allow for participation in various condensation reactions, which are crucial for building more complex molecular architectures, including heterocyclic systems.

Intermolecular Condensation

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. While direct self-condensation of this compound is not prominently reported, its derivatives are key components in such reactions. For example, after reduction of the nitro group to an amine, the resulting 4-amino-2-hydroxybenzonitrile (B2628035) can undergo condensation with carbonyl compounds to form imines (Schiff bases) or participate in cyclocondensation reactions to build heterocyclic rings. The presence of the nitrile group also offers a pathway for condensation; for instance, it can react with thioacetamide (B46855) in a step towards forming thiazole (B1198619) rings. clockss.org

Intramolecular Condensation

Intramolecular condensation occurs within a single molecule and is a powerful strategy for synthesizing cyclic compounds, particularly 5- or 6-membered rings. masterorganicchemistry.comkhanacademy.org For a derivative of this compound to undergo such a reaction, it must possess a second functional group situated appropriately on a side chain. For example, if the hydroxyl group were alkylated with a chain containing a ketone or ester, an intramolecular aldol (B89426) or Dieckmann condensation, respectively, could be envisioned to form a new fused ring system. The presence of the electron-withdrawing groups on the benzene (B151609) ring could influence the acidity of adjacent protons, thereby affecting the ease of enolate formation required for these condensations. masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring itself is significantly influenced by the attached substituents, creating a nuanced landscape for substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming group.

-OH (Hydroxyl) group: A strongly activating group that directs incoming electrophiles to the ortho and para positions (C3 and C5). chemguide.co.uk

-NO2 (Nitro) group: A strongly deactivating group that directs to the meta position (C3 and C5). wikipedia.org

-CN (Nitrile) group: A deactivating group that also directs to the meta position (C3 and C5, relative to its own position at C1). wikipedia.org

In this compound, all three groups direct incoming electrophiles to the same positions: C3 and C5. The powerful activating effect of the hydroxyl group makes these sites susceptible to attack, while the combined deactivating influence of the nitro and cyano groups means that harsher reaction conditions may be required compared to phenol itself. fiveable.mesavemyexams.combyjus.com Therefore, reactions like halogenation or nitration would be expected to yield 3-substituted or 3,5-disubstituted products.

SubstituentPositionElectronic EffectDirecting Influence
-OHC2Activating (+M > -I)Ortho, Para (to C3, C5)
-NO2C4Deactivating (-M, -I)Meta (to C3, C5)
-CNC1Deactivating (-M, -I)Meta (to C3, C5)

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNA_r) is a key reaction for arenes bearing strong electron-withdrawing groups. masterorganicchemistry.comiscnagpur.ac.in The nitro and cyano groups on this compound strongly withdraw electron density from the ring, making it electron-deficient and thus susceptible to attack by nucleophiles. mdpi.com This reaction typically requires a leaving group, such as a halogen, at a position ortho or para to the activating groups.

While this compound itself lacks a typical leaving group, related structures demonstrate the principle. For example, the synthesis of 4-alkoxy-1,3-benzenedicarbonitriles from 4-nitrobenzonitrile involves an initial nucleophilic attack by a cyanide ion (KCN) in DMSO, suggesting a NAS-type process where the nitro group activates the ring. clockss.orgresearchgate.net Similarly, 4-fluoro-3-nitro-benzonitrile readily undergoes palladium-catalyzed Suzuki and Stille coupling reactions, where the fluoride (B91410) acts as a leaving group in a process facilitated by the electron-withdrawing nitro and cyano groups. acs.org These examples underscore the potential for this compound or its derivatives (e.g., a halogenated version) to undergo nucleophilic aromatic substitution, with the nitro and cyano groups stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

Mechanistic Investigations and Reaction Pathway Elucidation for 2 Hydroxy 4 Nitrobenzonitrile Transformations

Probing Reaction Mechanisms through Kinetic and Isotopic Studies

Kinetic and isotopic studies are powerful tools for elucidating reaction mechanisms. By monitoring reaction rates under various conditions and by strategically replacing atoms with their isotopes, chemists can gain insights into the molecularity of the reaction, the nature of the transition state, and the rate-determining step.

Kinetic studies on reactions involving 2-hydroxy-4-nitrobenzonitrile would typically involve monitoring the disappearance of the reactant or the appearance of the product over time. This can be achieved using spectroscopic techniques such as UV-Vis or NMR spectroscopy. By varying the concentrations of the reactants, the reaction order with respect to each component can be determined, which in turn helps in constructing the rate law for the reaction. For instance, in a nucleophilic aromatic substitution reaction, if the rate is found to be first order in both this compound and the nucleophile, it would suggest a bimolecular rate-determining step.

Isotopic labeling studies can provide more detailed information about bond-breaking and bond-forming steps. For example, in an etherification reaction of the hydroxyl group, using an 18O-labeled this compound would allow for the tracking of the oxygen atom throughout the reaction. If the 18O is retained in the product, it would indicate that the reaction proceeds via cleavage of the O-H bond rather than the C-O bond. Similarly, a kinetic isotope effect (KIE) study, where a hydrogen atom is replaced by deuterium, can reveal whether a C-H bond is broken in the rate-determining step.

While specific kinetic data for this compound is not extensively available in the public domain, we can infer the expected outcomes based on studies of similar compounds. For a typical SNAr reaction, the rate-determining step is often the formation of the Meisenheimer complex. A hypothetical set of kinetic data for the reaction of this compound with a nucleophile is presented in the table below.

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.0 x 10-5
20.20.12.0 x 10-5
30.10.22.0 x 10-5

This is a hypothetical data table for illustrative purposes.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the context of transformations involving this compound, particularly in nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex is a key mechanistic feature. masterorganicchemistry.com A Meisenheimer complex is a negatively charged intermediate formed by the addition of a nucleophile to an electron-deficient aromatic ring. masterorganicchemistry.com The negative charge is delocalized over the aromatic system and is stabilized by electron-withdrawing groups, such as the nitro group present in this compound. masterorganicchemistry.com

The structure of a Meisenheimer complex formed from the reaction of this compound with a nucleophile (e.g., methoxide) would involve the temporary loss of aromaticity in the ring, with the nucleophile covalently bonded to the carbon atom bearing a leaving group (if any) or to another activated position. These intermediates can sometimes be isolated and characterized, particularly if they are sufficiently stable. masterorganicchemistry.com Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy are invaluable for their characterization. For instance, in the 1H NMR spectrum of a Meisenheimer complex, the appearance of a signal for an sp3-hybridized proton on the aromatic ring would be a key indicator of its formation.

In some cases, the initial product of a reaction can itself be an intermediate for a subsequent transformation. For example, in the reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide (B1231860), a proposed mechanism involves the formation of an imidate intermediate. wuxiapptec.com A similar pathway could be envisioned for this compound under certain conditions.

Intermediate TypeKey Structural FeaturesStabilizing Factors
Meisenheimer ComplexNegatively charged, non-aromatic cyclohexadienyl anionDelocalization of charge onto the nitro group
Imidate IntermediateContains a C=N bond formed from the nitrile groupCan be formed in the presence of strong nucleophiles

This table provides a general overview of potential intermediates.

Investigation of Catalytic Cycles and Rate-Determining Steps in Benzonitrile-Mediated Reactions

Many modern organic reactions are catalytic, and understanding the catalytic cycle is essential for optimizing the reaction conditions and developing more efficient catalysts. While reactions of this compound can proceed without a catalyst, particularly with strong nucleophiles, certain transformations may be facilitated by a catalyst.

For nucleophilic aromatic substitution reactions of this compound, the rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com This is because the initial attack of the nucleophile disrupts the aromaticity of the ring, which is an energetically costly process. The subsequent departure of the leaving group to restore aromaticity is usually a faster step. However, the nature of the rate-determining step can be influenced by the nucleophile, the leaving group, and the solvent. scirp.org

In the context of catalytic reactions involving similar nitrile-containing compounds, kinetic studies, including the determination of reaction orders and kinetic isotope effects, have been instrumental in elucidating the catalytic cycle and identifying the rate-determining step. For example, in the electrosynthesis of nitriles from primary alcohols and ammonia, kinetic analysis suggested that the dehydrogenation of the alcohol to the aldehyde is the rate-determining step. rsc.org

A hypothetical catalytic cycle for a transformation of this compound might involve the following general steps:

Coordination of the substrate to the catalyst.

A key chemical transformation (e.g., nucleophilic attack, C-H activation).

Release of the product from the catalyst.

Regeneration of the active catalyst.

The rate-determining step in such a cycle could be any of these steps, and its identification is a key goal of mechanistic studies. For instance, in a palladium-catalyzed denitrative etherification of nitroarenes, a proposed mechanism involves the oxidative addition of the C-NO2 bond to the palladium(0) catalyst as a key step in the catalytic cycle. acs.org

Mechanistic Step in SNArDescriptionTypical Rate
Formation of Meisenheimer ComplexNucleophilic attack on the aromatic ringOften Rate-Determining
Decomposition of Meisenheimer ComplexExpulsion of the leaving group and restoration of aromaticityUsually Fast

This table outlines the key steps in a typical SNAr mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Hydroxy-4-nitrobenzonitrile, both ¹H and ¹³C NMR would provide critical data for confirming the substitution pattern on the benzene (B151609) ring.

Although specific experimental spectra for this compound are not publicly documented, predictions can be made based on the known chemical shifts for substituted benzene rings. The electron-withdrawing effects of the nitro (NO₂) and cyano (C≡N) groups, combined with the electron-donating and hydrogen-bonding capacity of the hydroxyl (-OH) group, would create a distinct pattern. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the definitive assignment of each proton and carbon atom.

Expected ¹H NMR Spectral Data: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6 of the benzene ring. The proton ortho to the hydroxyl group (H-3) would likely appear as a doublet, coupled to H-5. The proton ortho to the nitro group (H-5) would appear as a doublet of doublets, coupled to both H-3 and H-6. The proton meta to the hydroxyl group (H-6) would also be a doublet, coupled to H-5. The phenolic proton (-OH) would typically present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would display seven unique signals, one for each carbon atom in the molecule. The positions of these signals are heavily influenced by the attached functional groups. The carbon bearing the cyano group (C1) and the carbon attached to the hydroxyl group (C2) would be significantly affected. The carbon with the nitro group (C4) would also show a characteristic shift. The remaining aromatic carbons (C3, C5, C6) and the carbon of the nitrile group itself would have distinct chemical shifts aiding in the complete structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-CN - ~117
C2-OH - ~155-160
C3 Doublet ~110-115
C4-NO₂ - ~145-150
C5 Doublet of Doublets ~125-130
C6 Doublet ~120-125
-C≡N - ~115-120
-OH Broad Singlet -

Vibrational Spectroscopy (e.g., FT-Raman, Infrared) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is crucial for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to simulate vibrational frequencies and aid in the assignment of experimental bands. science.gov

For this compound, the spectra would be dominated by vibrations from the -OH, -C≡N, and -NO₂ groups, as well as the aromatic ring itself.

Hydroxyl (-OH) Group: A broad absorption band is expected in the FT-IR spectrum in the region of 3200-3600 cm⁻¹ due to O-H stretching, with its breadth indicating hydrogen bonding.

Nitrile (-C≡N) Group: A sharp, medium-intensity band is characteristic for the C≡N stretching vibration, typically appearing in the 2220-2240 cm⁻¹ range. nih.gov

Nitro (-NO₂) Group: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Hydroxyl O-H Stretch 3200-3600 Broad, Medium-Strong (IR)
Nitrile C≡N Stretch 2220-2240 Sharp, Medium (IR & Raman)
Aromatic C-H Stretch 3000-3100 Medium-Weak
Aromatic C=C Stretch 1400-1600 Medium-Strong
Nitro Asymmetric NO₂ Stretch 1500-1570 Strong (IR)
Nitro Symmetric NO₂ Stretch 1300-1370 Strong (IR)

Conformational studies can also be informed by vibrational spectroscopy, particularly by analyzing how factors like solvent or temperature affect the spectra, which can provide insights into intermolecular interactions such as hydrogen bonding.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental formula. researchgate.net For this compound (C₇H₄N₂O₃), the expected monoisotopic mass is approximately 164.0222 g/mol . scbt.comsigmaaldrich.com

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. While a specific fragmentation study for this compound is not documented, a plausible pathway can be predicted based on the fragmentation of similar aromatic nitro compounds.

A typical fragmentation pattern might involve:

Formation of the molecular ion [M]⁺.

Loss of the nitro group (-NO₂) to give a significant fragment ion at m/z [M-46]⁺.

Subsequent loss of carbon monoxide (-CO) from the resulting phenoxy cation, a common fragmentation for phenols, to yield a fragment at m/z [M-46-28]⁺.

Alternative fragmentation pathways could include the loss of nitric oxide (-NO) or the nitrile group (-CN).

Table 3: Plausible Mass Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Formula of Lost Neutral(s)
164 [C₇H₄N₂O₃]⁺ (Molecular Ion)
134 [C₇H₄NO₂]⁺ NO
118 [C₇H₄NO]⁺ NO₂
90 [C₆H₄O]⁺ NO₂, CO
62 [C₅H₂O]⁺ NO₂, CO, C₂H₂

Analysis of these fragmentation patterns provides a virtual fingerprint of the molecule, reinforcing the structural assignments made by other spectroscopic methods.

X-ray Crystallography for Solid-State Structure Determination and Molecular Packing

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular connectivity and conformation. Furthermore, it reveals how molecules arrange themselves in a crystal lattice, providing insights into intermolecular forces like hydrogen bonding and π-π stacking.

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. However, were a single crystal to be grown, X-ray diffraction analysis would be expected to confirm the planar structure of the benzene ring. Key structural features of interest would include:

The C-N-O bond angles of the nitro group.

The planarity of the nitro and cyano groups with respect to the aromatic ring.

The presence of intermolecular and potentially intramolecular hydrogen bonds involving the hydroxyl group and the nitro group. The arrangement of molecules in the crystal lattice would likely be influenced by these hydrogen bonds, forming chains or sheets.

While a crystal structure for the isomeric compound 2-Hydroxy-5-nitrobenzonitrile has been determined in a complex with a protein, this does not provide direct information about the solid-state packing of pure this compound. mdpi.com

Computational and Theoretical Chemistry of 2 Hydroxy 4 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting molecular properties. datapdf.com For 2-Hydroxy-4-nitrobenzonitrile, DFT calculations, commonly employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional arrangement, known as geometry optimization. wikipedia.orgijarset.com This process finds the minimum energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is elucidated by analyzing the distribution of electrons. DFT calculations provide detailed information on molecular orbitals, electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactivity.

Vibrational frequency analysis is another critical output of DFT calculations. By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum (Infrared and Raman) can be generated. nih.gov These calculated frequencies, when compared with experimental data, help in the definitive assignment of vibrational modes to specific functional groups within the molecule. researchgate.net For this compound, characteristic vibrational frequencies for the hydroxyl (-OH), cyano (-C≡N), and nitro (-NO2) groups, as well as the phenyl ring modes, can be accurately predicted.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound using DFT.
Functional GroupVibrational ModeTypical Predicted Wavenumber (cm⁻¹)
-OHStretching~3500-3700
Aromatic C-HStretching~3000-3100
-C≡NStretching~2230-2250
-NO₂Asymmetric Stretching~1520-1560
-NO₂Symmetric Stretching~1340-1370
Aromatic C=CStretching~1400-1600
C-OStretching~1200-1300

Prediction and Analysis of Quantum Chemical Descriptors

From the outputs of DFT calculations, several quantum chemical descriptors can be derived to quantify the chemical reactivity and stability of this compound. researchgate.net Central to this analysis are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgnih.gov The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

Other global reactivity descriptors are calculated from these orbital energies:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. nih.govresearchgate.net Hard molecules have a large HOMO-LUMO gap. nih.gov

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's capacity to accept electrons. researchgate.net

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts additional electronic charge from the environment. It is calculated as ω = μ² / (2η). ijarset.comresearchgate.net

These descriptors provide a quantitative framework for understanding the molecule's reactivity profile. ijarset.com

Table 2: Quantum Chemical Descriptors and Their Significance.
DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOIndicates chemical reactivity and kinetic stability.
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to charge transfer.
Global Softness (S)1 / ηPropensity for chemical reactions.
Electrophilicity Index (ω)μ² / (2η)Measures the ability to act as an electrophile.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational landscape by exploring the rotational freedom around its single bonds, primarily the C-O bond of the hydroxyl group and the C-N bond of the nitro group. nih.gov This provides insight into the different low-energy conformations the molecule can adopt in various environments, such as in a solvent or interacting with a biological target. nih.govresearchgate.net Conformational studies are considered important for understanding the biological properties of this molecule.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), the formation and dynamics of hydrogen bonds between the hydroxyl and nitro groups of this compound and the surrounding solvent can be observed. These simulations provide a detailed picture of solvation effects and how intermolecular forces govern the molecule's behavior in solution. nih.gov

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions. For this compound, these methods can be used to elucidate mechanisms for reactions such as the reduction of the nitro group, nucleophilic or electrophilic aromatic substitution, or cycloaddition reactions. nih.gov

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. A crucial part of this process is locating the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state defines the activation energy, a key parameter that determines the reaction rate. Computational analysis can determine whether a reaction proceeds through a concerted, one-step mechanism or a multi-step mechanism involving intermediate structures. nih.gov For enzymatic reactions, a "cluster approach" can be used, where the substrate (such as a related nitrile-containing compound) and key active site residues are modeled to understand the catalytic mechanism and enantioselectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgsemanticscholar.org For this compound and related nitroaromatic compounds, QSAR models can be developed to predict various biological properties, such as antibacterial activity or toxicity. nih.govhilarispublisher.com

The process involves calculating a set of molecular descriptors for a series of related molecules with known activities. These descriptors can be physicochemical (e.g., lipophilicity parameter logP), constitutional, or quantum chemical (e.g., E_HOMO, E_LUMO, chemical hardness). nih.govresearchgate.netstudycorgi.com Statistical methods, such as multiple linear regression, are then used to build a model that correlates a combination of these descriptors with the observed biological activity. nih.gov A validated QSAR model can then be used to predict the activity of new, untested compounds, guiding the design of molecules with enhanced or desired biological properties and reducing the need for extensive experimental testing. wikipedia.orgfrontiersin.org

Biological Activity and Medicinal Chemistry Research Applications of 2 Hydroxy 4 Nitrobenzonitrile

Investigation of Antimicrobial and Antifungal Potency and Mechanisms

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Aromatic nitro compounds and nitriles have been investigated for their potential to inhibit the growth of various microorganisms.

2-Hydroxy-4-nitrobenzonitrile has demonstrated notable antibacterial activity, particularly against the opportunistic Gram-negative pathogen Pseudomonas aeruginosa. This bacterium is a significant cause of hospital-acquired infections and is notoriously difficult to treat due to intrinsic and acquired resistance mechanisms.

Research indicates a multi-faceted mechanism of action for this compound against P. aeruginosa. One key interaction involves the bacterium's iron acquisition system. This compound interacts with pyochelin, a siderophore produced and utilized by P. aeruginosa to scavenge iron from the host environment. By inhibiting the uptake of the iron-pyochelin complex, the compound effectively starves the bacteria of this essential nutrient. Furthermore, the compound is reported to inhibit protein synthesis necessary for bacterial growth, ultimately leading to cell death. A broader mechanism against Gram-negative bacteria involves the compound's ability to bind to bacterial ribosomes, disrupting their function.

Table 1: Antibacterial Activity of this compound against Pseudomonas aeruginosa
Target OrganismProposed Mechanism of ActionKey Research Finding
Pseudomonas aeruginosaInhibition of Siderophore (Pyochelin) UptakeInteracts with pyochelin, preventing the bacterial uptake of iron, an essential nutrient.
Gram-negative bacteriaInhibition of Protein SynthesisBinds to bacterial ribosomes, halting protein production and leading to cell death.

While the antibacterial properties of this compound have been explored, specific studies detailing its antifungal mechanisms and molecular targets are not prominently available in the reviewed scientific literature. The antifungal activity of many phenolic and nitroaromatic compounds is often attributed to mechanisms such as disruption of the fungal cell membrane by interacting with components like ergosterol, inhibition of crucial enzymes involved in cell wall synthesis (e.g., 1,3-β-glucan synthase), or interference with DNA synthesis. scielo.br However, dedicated research to identify the specific targets and elucidate the antifungal mode of action for this compound is required to validate its potential in this area.

Research in Antimalarial Agents and Therapeutic Development

The global challenge of malaria, exacerbated by rising drug resistance, drives the search for novel antimalarial compounds. Research into structurally related nitro-aromatic compounds suggests a potential avenue for the development of new therapeutics.

Studies on 4-nitrobenzoate (B1230335) (4-NB), a compound with structural similarities to this compound, have shown that it can inhibit the biosynthesis of ubiquinone (also known as coenzyme Q) in the malaria parasite Plasmodium falciparum. biorxiv.org This inhibition is believed to target the enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase (encoded by the COQ2 gene), which is a crucial first step in the ubiquinone synthesis pathway. biorxiv.org As ubiquinone is a vital component of the parasite's mitochondrial electron transport chain, its disruption is a validated antimalarial strategy. Notably, 4-NB was found to enhance the in vitro efficacy of the established antimalarial drug atovaquone (B601224), which also targets the electron transport chain. biorxiv.org These findings suggest that the nitro-substituted hydroxybenzonitrile scaffold could be a promising starting point for designing new agents that target ubiquinone biosynthesis in Plasmodium.

Table 2: Antimalarial Research on a Structurally Related Compound
CompoundParasiteProposed Mechanism of ActionTherapeutic Implication
4-Nitrobenzoate (4-NB)Plasmodium falciparumInhibition of ubiquinone biosynthesis via the enzyme 4-hydroxybenzoate polyprenyltransferase (COQ2). biorxiv.orgPotentiates the activity of the antimalarial drug atovaquone in vitro. biorxiv.org

Enzyme Inhibition and Modulation Studies

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Research into the effects of this compound and related structures on key metabolic enzymes provides insight into their therapeutic potential and safety profiles.

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.org Overactivity of this enzyme can lead to an overproduction of uric acid, resulting in hyperuricemia, a condition that is a precursor to gout. wikipedia.org Therefore, inhibitors of xanthine oxidase, such as allopurinol, are mainstays in the clinical management of gout. wikipedia.org The search for new and potentially safer xanthine oxidase inhibitors from diverse chemical scaffolds is an active area of research. frontiersin.org Phenolic compounds, including flavonoids, have been identified as natural inhibitors of this enzyme. wikipedia.org While various phenolic and nitro-aromatic compounds are under investigation, specific studies evaluating this compound as a direct inhibitor of xanthine oxidase were not identified in the reviewed literature.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). mdpi.comtg.org.au These enzymes are primarily responsible for Phase I metabolism, which typically involves oxidation reactions that prepare drugs for excretion. tg.org.au Inhibition or induction of CYP enzymes by one drug can significantly alter the metabolism of another co-administered drug, leading to potentially harmful drug-drug interactions, which can cause either therapeutic failure or toxicity. mdpi.com Therefore, characterizing the interaction of any new chemical entity with CYP enzymes is a critical step in drug development.

Direct research on this compound's interaction with human CYP enzymes is limited in the available literature. However, structural biology studies on a closely related isomer, 2-hydroxy-5-nitrobenzonitrile, have provided direct evidence of interaction with this enzyme class. A crystal structure has been determined for this isomer in complex with cytochrome P450 BM3-2F from the bacterium Bacillus megaterium. This finding demonstrates that the hydroxy-nitrobenzonitrile scaffold is capable of binding within the active site of a P450 enzyme, indicating a potential for metabolic interaction. This serves as an important lead for future research into how this compound may be metabolized by or interact with human CYP enzymes, which is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Table 3: Cytochrome P450 Interaction Study of a Related Isomer
CompoundEnzymeResearch MethodKey Finding
2-Hydroxy-5-nitrobenzonitrileCytochrome P450 BM3-2F (from Bacillus megaterium)Protein X-ray CrystallographyDemonstrated direct binding of the compound within the enzyme's active site, providing a structural basis for interaction.

Immunomodulatory Activities and Their Biological Pathways

While direct studies on the immunomodulatory activities of this compound are limited, research on structurally related nitro-substituted and benzonitrile-containing compounds provides some insights into its potential in this area. For instance, certain substituted benzimidazoles have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes, from lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov Additionally, some substituted 1,3,4-thiadiazines have demonstrated immunomodulatory effects by influencing cytokine secretion and cell recruitment, which are critical components of the immune response. mdpi.com Polysaccharides, another class of immunomodulators, are known to enhance immune function by promoting the proliferation of T and B lymphocytes and macrophages, and by activating signaling pathways like the MAPK pathway. mdpi.com Although these findings are not directly on this compound, they suggest that the structural motifs present in this compound could potentially interact with biological pathways involved in immunomodulation. Further research is needed to specifically elucidate the immunomodulatory potential of this compound and the biological pathways it may affect.

Research on Inhibition of Bacterial Metabolite Uptake (e.g., Pyochelin)

One of the well-documented biological activities of this compound is its ability to inhibit the uptake of the bacterial siderophore pyochelin in Pseudomonas aeruginosa. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in the environment. In the case of pathogenic bacteria like P. aeruginosa, siderophore systems are crucial for virulence as they enable the bacteria to acquire iron from the host.

The pyochelin-iron uptake pathway in P. aeruginosa involves a specific outer membrane transporter protein called FptA. nih.govmdpi.com This protein recognizes and binds to the pyochelin-iron complex in the extracellular medium and transports it across the outer membrane into the periplasm. From there, the complex is further transported into the cytoplasm. Research has shown that this compound interacts with this system, leading to the inhibition of pyochelin uptake. By blocking this essential nutrient acquisition pathway, this compound can impede bacterial growth and survival. This mechanism of action makes it a potential candidate for the development of novel antibacterial agents targeting P. aeruginosa.

Cytotoxicity Research in Various Cancer Cell Lines for Analogues and Derivatives

Research on various cancer cell lines has been conducted for compounds structurally related to this compound. For instance, studies on sulfonyl-α-L-amino acid derivatives have determined their IC50 values against cell lines such as hepatocellular carcinoma (HEPG2), Caucasian breast adenocarcinoma (MCF7), and pancreatic carcinoma (PaCa2). ekb.eg Similarly, the cytotoxicity of other novel compounds has been evaluated against a panel of tumor cell lines including those from breast adenocarcinoma, colon carcinoma, and leukemia. researchgate.net

Below is an interactive data table summarizing the cytotoxic activity of some analogues of this compound against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)
Sulfonyl-α-L-cysteine derivativeHEPG251.9
Sulfonyl-α-L-glutamine derivativeMCF754.2
Sulfonyl-α-L-tryptophan derivativePaCa259.7
Substituted Purine Derivative 7K562 (Leukemia)2.27
Substituted Purine Derivative 7HL-60 (Leukemia)1.42
Substituted Purine Derivative 10K562 (Leukemia)2.53
Substituted Purine Derivative 10HL-60 (Leukemia)1.52

Note: The data presented is for analogues and derivatives and not for this compound itself. The specific structures of the tested compounds can be found in the cited literature. ekb.egresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for the rational design of new drugs. These studies aim to understand how the chemical structure of a compound influences its biological activity and physicochemical properties. For derivatives of this compound, while specific and detailed SAR and SPR studies are not extensively published, general principles can be inferred from research on related nitro-substituted aromatic compounds.

For example, the position of the nitro group on the aromatic ring is known to significantly affect the biological activity of various compounds. nih.gov The electronic and steric effects of the nitro group, along with other substituents, can influence how the molecule interacts with its biological target. Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the activity of compounds based on their molecular descriptors. ajchem-a.com QSAR studies on nitroaromatic compounds have been conducted to predict their various biological activities and toxicities. These studies often consider parameters such as hydrophobicity, electronic properties, and steric factors to build predictive models. researchgate.net

For the development of bioactive derivatives of this compound, SAR and SPR studies would be crucial in optimizing properties such as target affinity, selectivity, and pharmacokinetic profiles.

Development of this compound as a Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a valuable building block in organic synthesis for the preparation of more complex molecules, including Active Pharmaceutical Ingredients (APIs). beilstein-journals.org Its functional groups—hydroxyl, nitro, and nitrile—offer multiple reaction sites for chemical modifications. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group can be reduced to an amine, and the hydroxyl group can be alkylated or acylated.

A notable example of a related compound being used as a precursor in API synthesis is the use of 4-methoxy-2-nitrobenzonitrile (B1581055) derivatives in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy. In this synthesis, the nitro group is reduced to an amine, which then participates in a cyclization reaction to form the core structure of the drug. Similarly, 2-fluoro-4-nitrobenzonitrile (B1302158) is a key intermediate for irreversible tyrosine kinase inhibitors. google.com These examples highlight the potential of substituted nitrobenzonitriles, including this compound, as important precursors in the pharmaceutical industry for the synthesis of novel therapeutic agents. The synthesis of 2-methyl-4-nitrobenzoic acid, another useful intermediate, can be achieved from 4-nitro-o-xylene, showcasing the versatility of these nitrated aromatics. google.com

Binding Affinity Studies with Biological Targets (e.g., proteins, nucleic acids)

Currently, there is a lack of specific published data on the binding affinity of this compound to particular biological targets such as proteins or nucleic acids. Binding affinity, often quantified by the dissociation constant (Kd), is a critical parameter in drug discovery as it measures the strength of the interaction between a ligand (the drug candidate) and its target. A high binding affinity is often a prerequisite for a potent therapeutic effect.

To determine the binding affinity of this compound and its derivatives, various biophysical techniques could be employed. These include methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization. Computational methods, such as molecular docking, can also be used to predict the binding mode and estimate the binding affinity of a compound to a specific target. Given its observed biological activities, such as the inhibition of pyochelin uptake, it is plausible that this compound interacts with specific proteins involved in these processes. Future research focusing on identifying these targets and quantifying the binding affinities will be essential for understanding its mechanism of action and for its further development as a therapeutic agent.

Stereoselectivity in Biological Interactions and Drug Design

Stereoselectivity, the preferential interaction of one stereoisomer of a chiral compound with a biological target over another, is a fundamental concept in pharmacology and drug design. Many biological targets, such as enzymes and receptors, are chiral and therefore can exhibit different affinities and efficacies for the different enantiomers of a drug.

While this compound itself is not a chiral molecule, its derivatives, which may be synthesized in the course of drug development, can possess stereocenters. In such cases, it would be crucial to investigate the stereoselectivity of their biological interactions. The synthesis and biological evaluation of individual enantiomers would be necessary to determine if one isomer is more active or has a better safety profile than the other. The development of stereoselective synthetic methods is a key area of research in organic chemistry. For instance, stereoselective reactions involving nitroethenes have been explored for the synthesis of new nicotinoids, highlighting the importance of controlling stereochemistry in the preparation of bioactive molecules. nih.gov For any future drug development efforts based on derivatives of this compound, a thorough investigation of stereoselectivity will be an essential component of the preclinical research.

Applications in Materials Science and Advanced Engineering Research

Crystal Engineering and Design of Solid-State Materials

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The functional groups of 2-hydroxy-4-nitrobenzonitrile make it a promising candidate for the rational design of supramolecular assemblies and novel solid-state materials. The hydroxyl (-OH) group is a classic hydrogen bond donor, the nitrile (-C≡N) nitrogen and the oxygen atoms of the nitro (-NO₂) group are hydrogen bond acceptors, and the aromatic ring is capable of participating in π–π stacking interactions.

The interplay of these interactions can guide the self-assembly of the molecules into predictable, well-defined, multi-dimensional architectures. For instance, studies on related nitrophenol and nitrobenzonitrile compounds reveal common structural motifs driven by these forces:

Hydrogen Bonding: The strong hydrogen bonds formed between the hydroxyl and nitro groups can lead to the formation of robust chains or sheets. nih.gov

π–π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring can promote stacking interactions with other aromatic systems, leading to columnar structures. nih.gov

C–H···O/N Interactions: Weaker hydrogen bonds, such as those between a ring's carbon-hydrogen bond and the oxygen of a nitro group or the nitrogen of a nitrile, provide additional stability and directionality to the crystal packing. rsc.org

While the specific crystal structure of this compound is not widely reported, the principles derived from similar molecules, such as 4-nitrophenol (B140041) and 3-nitrobenzonitrile, suggest its potential for creating complex and functional solid-state networks. nih.govnih.gov The precise arrangement of molecules in the crystal lattice, governed by these non-covalent interactions, can significantly influence the material's bulk properties, including its thermal stability, solubility, and optical characteristics.

Table 1: Key Intermolecular Interactions in Crystal Engineering of Aromatic Nitro Compounds

Interaction TypeDonor Group(s)Acceptor Group(s)Potential Structural Motif
Strong Hydrogen BondingHydroxyl (-OH)Nitro (-NO₂), Hydroxyl (-OH)Chains, Dimers, Sheets
Weak Hydrogen BondingAromatic C-HNitro (-NO₂), Nitrile (-C≡N)3D Networks
π–π StackingAromatic RingAromatic RingColumns, Herringbone

This interactive table summarizes the primary intermolecular forces that can be exploited when using molecules like this compound in crystal engineering.

Research on Functionalized Benzonitrile (B105546) Derivatives for Optoelectronic Materials

Functionalized benzonitrile derivatives are actively being researched for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The benzonitrile unit often serves as an electron-accepting moiety in donor-acceptor type molecules, which are crucial for materials with properties like thermally activated delayed fluorescence (TADF). aip.org

This compound possesses an intrinsic donor-acceptor structure. The electron-withdrawing nitro and nitrile groups decrease the electron density on the aromatic ring, while the hydroxyl group acts as an electron donor. This electronic push-pull configuration can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, a key process for many optoelectronic applications. This ICT character can influence the material's absorption and emission wavelengths, quantum efficiency, and charge transport properties.

Research into carbazole-benzonitrile derivatives has demonstrated their potential as highly efficient emitters in blue OLEDs. aip.org These studies highlight the importance of the benzonitrile core in designing materials with tunable electronic properties. By modifying the donor and acceptor strengths and their relative positions on the aromatic ring, researchers can fine-tune the energy levels of the molecular orbitals (HOMO and LUMO) to optimize device performance. The specific substitution pattern of this compound makes it an interesting, albeit less studied, candidate in this field. Its properties could be harnessed for applications including:

Organic Light-Emitting Diodes (OLEDs): As a component of host or emitter materials.

Organic Photovoltaics (OPVs): As a donor or acceptor material in the active layer.

Non-linear Optical (NLO) Materials: The significant charge asymmetry could lead to a large hyperpolarizability.

Investigation of this compound as a Building Block for Polymers and Framework Materials

The multiple functional groups of this compound make it a versatile building block, or "tecton," for the synthesis of polymers and porous framework materials like Covalent Organic Frameworks (COFs). nih.gov

The nitrile group is particularly useful for forming highly stable, porous networks. Through cyclotrimerization, three nitrile groups can react to form a 1,3,5-triazine (B166579) ring, a robust and aromatic linkage. This reaction is a common strategy for synthesizing triazine-based COFs. mdpi.com By using this compound as a monomer, it is theoretically possible to create a COF where the pore walls are decorated with hydroxyl and nitro groups. These functional groups would not only influence the framework's structural properties but could also impart specific functionalities, such as:

Selective Gas Sorption: The polar nitro and hydroxyl groups could create specific binding sites for polar molecules like CO₂ or H₂O.

Catalysis: The hydroxyl group could act as a Brønsted acid catalytic site.

Sensing: The electronic properties of the framework could be modulated by the binding of analytes to the functional groups, enabling chemical sensing applications.

Furthermore, the hydroxyl group can participate in polymerization reactions such as polycondensation to form polyesters or polyethers. The nitro group can be chemically reduced to an amine group (-NH₂), which opens up further possibilities for polymerization, including the formation of polyamides or polyimines. mdpi.com This sequential functionalization and polymerization approach allows for the creation of complex macromolecular structures from a single, versatile starting molecule.

Table 2: Potential Polymerization and Framework Synthesis Routes

Functional GroupReaction TypeResulting Linkage/StructurePotential Material Class
Nitrile (-C≡N)CyclotrimerizationTriazine RingCovalent Organic Frameworks
Hydroxyl (-OH)PolycondensationEster, EtherPolyesters, Polyethers
Nitro (-NO₂)Reduction to AmineAmide, IminePolyamides, Polyimines

This interactive table outlines the synthetic utility of the different functional groups on this compound for creating various classes of polymers and framework materials.

Exploration of its Derivatives as Potential UV Stabilizers in Polymer Chemistry

The degradation of polymers upon exposure to ultraviolet (UV) radiation is a significant issue that limits their lifespan and performance. UV stabilizers are additives incorporated into polymers to prevent this photo-oxidative deterioration. One source explicitly notes that this compound can be used as a potential stabilizer for materials like polystyrene and polyurethane. biosynth.com

The efficacy of this compound as a UV stabilizer can be attributed to its molecular structure, which is similar to that of nitrophenols. These compounds are known to be highly resistant to photodegradation. acs.org The mechanism of protection involves the absorption of harmful UV radiation and the dissipation of this energy through harmless pathways, preventing the generation of free radicals that would otherwise attack the polymer chains.

The key photochemical processes include:

UV Absorption: The conjugated π-system of the aromatic ring, influenced by the nitro and hydroxyl groups, strongly absorbs light in the UV region of the electromagnetic spectrum. copernicus.org

Energy Dissipation: Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. It can then rapidly return to its ground state through non-radiative decay pathways, releasing the energy as heat. Studies on p-nitrophenol show a highly efficient recovery of the ground state after photoexcitation, which is a crucial characteristic for a durable UV stabilizer. acs.org

Radical Scavenging: While less common for this class of compounds compared to hindered amine light stabilizers (HALS), the phenolic hydroxyl group may also play a role in scavenging free radicals that might form.

The combination of strong UV absorbance and high photostability makes this compound and its derivatives promising candidates for protecting a wide range of polymeric materials from the damaging effects of sunlight. biosynth.comacs.org

Catalysis and Organocatalysis Research Involving 2 Hydroxy 4 Nitrobenzonitrile and Its Analogues

Role as a Substrate in Transition Metal-Catalyzed Reactions

Transition metal catalysis provides powerful tools for molecular synthesis, and compounds like 2-Hydroxy-4-nitrobenzonitrile offer multiple sites for catalytic transformations. The nitro group, in particular, can serve as a leaving group in certain cross-coupling reactions, a process known as denitrative coupling. This approach is valuable as nitroarenes are often readily available and inexpensive starting materials. acs.orgrsc.org

Palladium catalysts, central to modern organic synthesis, are particularly effective in mediating such transformations. rsc.org The general mechanism for a palladium-catalyzed denitrative coupling reaction involves the oxidative addition of the C–NO₂ bond to a Pd(0) species. acs.org This step forms an arylpalladium(II)-nitrite intermediate, which can then undergo further reactions, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds. acs.orgrsc.org While specific examples detailing the use of this compound in palladium-catalyzed C-N bond formation are not extensively documented in readily available literature, the reactivity of the nitroarene moiety is well-established. For instance, palladium-catalyzed denitrative silylation has been developed, converting nitroarenes into valuable arylsilanes. rsc.org This highlights the potential of the nitrobenzonitrile scaffold to participate in reactions where the nitro group is strategically replaced.

Other transition metals have also been employed for activating nitroarenes. Cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, for example, have been used to catalyze the thioetherification of nitroarenes. acs.org The versatility of these catalytic systems suggests that the functional groups of this compound could be selectively targeted to achieve desired molecular architectures.

Table 1: Examples of Transition Metal-Catalyzed Denitrative Coupling Reactions with Nitroarenes

Catalyst SystemReaction TypeSubstrate ClassKey Feature
Palladium (Pd)Denitrative SilylationNitroarenesForms arylsilanes via C-NO₂ bond cleavage. rsc.org
Palladium (Pd)Denitrative EtherificationNitroarenesInvolves oxidative addition of the C-NO₂ bond to a Pd(0) species. acs.org
Cobalt Ferrite (CoFe₂O₄)Denitrative ThioetherificationNitroarenesHeterogeneous catalyst that is easily separable. acs.org

Investigation of Electron-Transfer Catalysis in Benzonitrile (B105546) Chemistry

Electron-transfer (ET) catalysis offers a distinct mechanistic pathway for organic reactions, often enabling transformations that are challenging via conventional routes. Atomically precise gold nanoclusters, such as Au₂₅, have emerged as potent ET catalysts due to their well-defined structures and stable electronic states. researchgate.net

Significant research has been conducted on the analogue, 2-nitrobenzonitrile, using Au₂₅ clusters to induce an intramolecular cascade reaction under ambient conditions. researchgate.netnih.gov In this process, the Au₂₅ cluster acts as an electron donor, initiating a sequence of events starting with the reduction of the nitro group. The catalytic cycle is notable for achieving high conversion (87%) and selectivity (96%). researchgate.net

The mechanism was investigated using electron spin resonance (ESR) spectroscopy, which confirmed a consecutive electron transfer process and the formation of a nitrogen radical intermediate. researchgate.netnih.gov The stability of the Au₂₅ catalyst throughout the reaction was verified by UV-vis absorption spectroscopy, which showed that the cluster remained intact after the catalytic cycle. researchgate.net This research demonstrates the potential of employing electron-transfer mediators to activate the nitro group on a benzonitrile scaffold, opening avenues for novel synthetic methodologies. nih.gov The charge state of the Au₂₅ cluster is crucial, with negatively charged clusters (Au₂₅⁻) showing enhanced efficiency in electron transfer to substrates. rsc.org

Table 2: Performance of Au₂₅ Clusters in Electron-Transfer Catalysis of 2-Nitrobenzonitrile

CatalystSubstrateReaction TypeConversion (%)Selectivity (%)Key Mechanistic Feature
Au₂₅ Clusters2-NitrobenzonitrileIntramolecular Cascade Reaction8796Consecutive electron transfer forming a nitrogen radical. researchgate.netnih.gov

Utility in Asymmetric Catalysis and Chiral Auxiliary Development

Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

While this compound itself is not a commonly cited chiral auxiliary, its structural motifs, particularly the hydroxyl group, are known to play a significant role in directing stereoselectivity. In the organocatalytic synthesis of axially chiral benzonitriles, for example, the strategic placement of a hydroxyl group on the benzaldehyde (B42025) substrate was found to be critical for promoting chirality control and improving reaction efficiency through non-covalent interactions. nih.gov This indicates that the hydroxyl group on the this compound framework could be leveraged to influence the stereochemical course of reactions.

Furthermore, related compounds such as 2-hydroxy-β-nitrostyrenes have been utilized as versatile intermediates in asymmetric cascade reactions catalyzed by chiral organocatalysts. rsc.org These reactions allow for the construction of complex, biologically active scaffolds like chromanes and benzofurans with high stereocontrol. rsc.org The development of new catalytic asymmetric methods, such as the acyl transfer-enabled Michael addition of α-hydroxy-1-indanones to nitroolefins, further underscores the importance of the hydroxyl and nitro functional groups in designing stereoselective transformations. oaepublish.com

Design of Catalytic Systems for Functional Group Transformations of Benzonitriles

The presence of multiple functional groups on this compound presents a challenge and an opportunity for the design of selective catalytic systems. A primary transformation for this class of compounds is the reduction of the nitro group to an amine, which is a key step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals.

The catalytic reduction of aromatic nitro compounds is a well-established field, with various systems designed to achieve high efficiency and selectivity. acsgcipr.orgmdpi.com Common methods include:

Catalytic Hydrogenation: This typically involves the use of molecular hydrogen (H₂) gas with a recyclable precious metal catalyst (e.g., Palladium, Platinum) or a less expensive alternative like Nickel. acsgcipr.org

Transfer Hydrogenation: This method uses a hydrogen donor molecule (e.g., methanol, formic acid) in place of H₂ gas, which can sometimes offer safety and operational advantages. acsgcipr.orgmdpi.com

A significant challenge is achieving selective reduction of the nitro group without affecting the nitrile or other sensitive functionalities. The design of the catalyst and the choice of reaction conditions are critical. For instance, specific catalytic systems can convert aromatic nitro compounds selectively to intermediate phenylhydroxylamines instead of the fully reduced anilines. mdpi.com The development of copper-based catalysts derived from metal-organic frameworks (MOFs) has also shown high efficiency for nitrobenzene (B124822) reduction, achieving 100% conversion in a short time. mdpi.com These diverse catalytic strategies provide a robust toolbox for the targeted functional group transformations of this compound, enabling its conversion into a variety of valuable derivatives.

Q & A

Basic: What are the recommended methods for synthesizing 2-Hydroxy-4-nitrobenzonitrile in a laboratory setting?

Answer:
Synthesis typically involves nitration or functional group interconversion. For example:

  • Nitration of Precursors: Start with a hydroxybenzonitrile derivative and perform regioselective nitration using a mixture of nitric and sulfuric acids. Monitor reaction progress via TLC to avoid over-nitration.
  • Cyano Group Introduction: Use nucleophilic substitution on halogenated nitrobenzene derivatives with cyanide sources (e.g., KCN/CuCN under reflux).
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating pure product .
  • Safety: Follow protocols for handling nitrating agents (e.g., use ice baths, fume hoods) to mitigate explosion risks and toxicity .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

  • Spectroscopic Techniques:
    • NMR (¹H/¹³C): Confirm substituent positions (e.g., nitro group at C4, hydroxyl at C2) and detect tautomeric equilibria (common in nitro-hydroxy systems) .
    • IR Spectroscopy: Identify characteristic peaks for -CN (~2220 cm⁻¹), -NO₂ (~1520 and 1350 cm⁻¹), and -OH (~3200 cm⁻¹, broad if hydrogen-bonded) .
  • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95% ideal for research).
  • X-ray Crystallography: For unambiguous structural confirmation, employ single-crystal XRD and refine using programs like SHELXL .

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

Answer:

  • Cross-Validation: Combine multiple techniques (e.g., compare NMR with XRD data) to confirm substituent positions. For example, tautomerism between nitro and hydroxyl groups may lead to ambiguous NMR shifts .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian or ADF software) to predict chemical shifts and compare with experimental data. Tools like ChemSpider’s Percepta Platform can predict physicochemical properties to validate findings .
  • Isotopic Labeling: Introduce deuterium at the hydroxyl group to simplify NMR spectra and clarify hydrogen-bonding interactions .

Advanced: What strategies are effective in optimizing reaction yields for halogenated derivatives of this compound?

Answer:

  • Electrophilic Substitution: Optimize halogenation (e.g., bromination) by adjusting reaction conditions:
    • Use Lewis acids (FeBr₃) to direct halogenation to specific positions .
    • Control temperature (0–25°C) to minimize side reactions.
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yields for halogenation under controlled microwave irradiation .
  • Post-Reaction Analysis: Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete substitution or oxidation).

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use N95 masks if handling powders to avoid inhalation .
  • Ventilation: Conduct reactions in fume hoods to mitigate exposure to toxic vapors (e.g., HCN traces under decomposition) .
  • Spill Management: Neutralize spills with sodium bicarbonate and collect waste in sealed containers for hazardous disposal .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

Answer:

  • Reactivity Prediction: Use molecular docking or frontier molecular orbital (FMO) analysis to identify reactive sites. For example, the nitro group’s electron-withdrawing nature directs electrophiles to the ortho/para positions relative to the hydroxyl group .
  • Mechanistic Studies: Simulate reaction pathways (e.g., SNAr or radical reactions) using software like Gaussian to optimize conditions before lab trials .
  • Solvent Effects: Predict solubility and stability in different solvents (e.g., DMSO vs. ethanol) using COSMO-RS models to enhance reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.